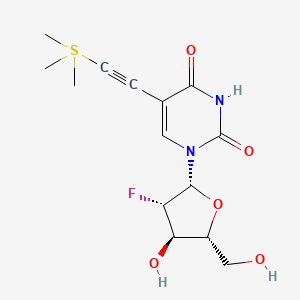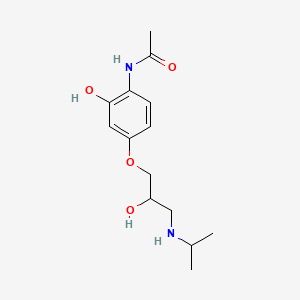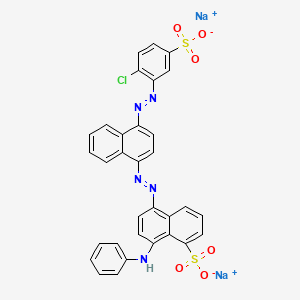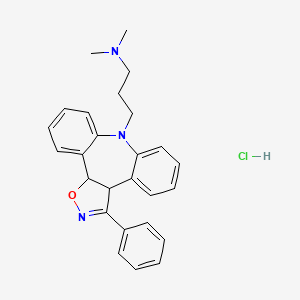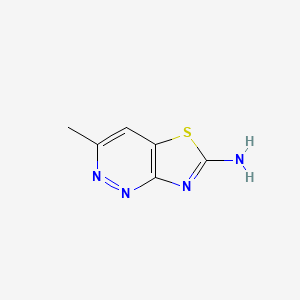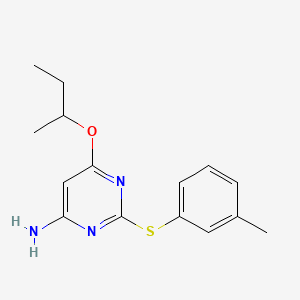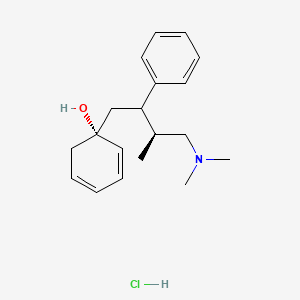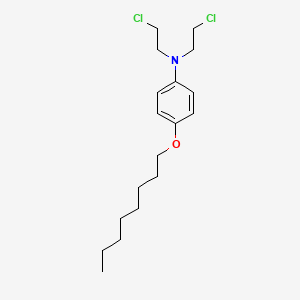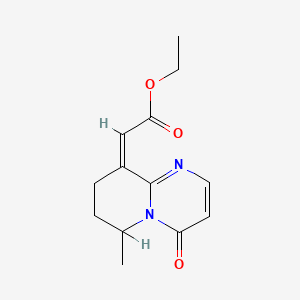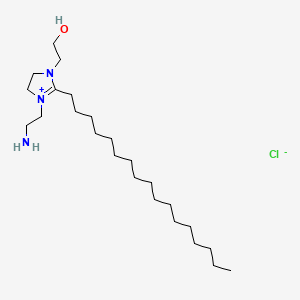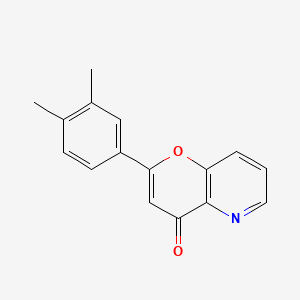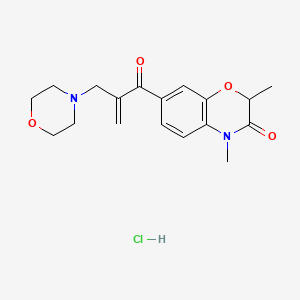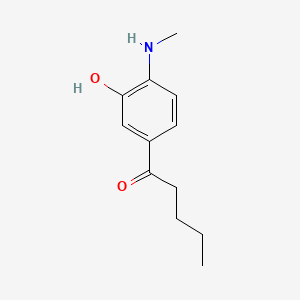
1-Pentanone, 1-(3-hydroxy-4-(methylamino)phenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Pentanone, 1-(3-hydroxy-4-(methylamino)phenyl)- is an organic compound with a unique structure that includes a pentanone backbone and a substituted phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Pentanone, 1-(3-hydroxy-4-(methylamino)phenyl)- typically involves the reaction of 1-pentanone with a substituted phenyl group. The process may include steps such as:
Nitration: Introducing a nitro group to the phenyl ring.
Reduction: Reducing the nitro group to an amino group.
Hydroxylation: Adding a hydroxyl group to the phenyl ring.
Methylation: Introducing a methyl group to the amino group.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Pentanone, 1-(3-hydroxy-4-(methylamino)phenyl)- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The amino group can participate in substitution reactions, such as alkylation or acylation.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of alkylated or acylated derivatives.
Applications De Recherche Scientifique
1-Pentanone, 1-(3-hydroxy-4-(methylamino)phenyl)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular processes.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-Pentanone, 1-(3-hydroxy-4-(methylamino)phenyl)- involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and amino groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. Pathways involved may include signal transduction, metabolic processes, and gene expression regulation.
Comparaison Avec Des Composés Similaires
1-Pentanone, 1-(3-hydroxy-4-aminophenyl)-: Lacks the methyl group on the amino group.
1-Pentanone, 1-(3-methoxy-4-(methylamino)phenyl)-: Contains a methoxy group instead of a hydroxyl group.
1-Pentanone, 1-(3-hydroxy-4-(ethylamino)phenyl)-: Contains an ethyl group instead of a methyl group on the amino group.
Uniqueness: 1-Pentanone, 1-(3-hydroxy-4-(methylamino)phenyl)- is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological molecules
Propriétés
Numéro CAS |
135420-18-7 |
|---|---|
Formule moléculaire |
C12H17NO2 |
Poids moléculaire |
207.27 g/mol |
Nom IUPAC |
1-[3-hydroxy-4-(methylamino)phenyl]pentan-1-one |
InChI |
InChI=1S/C12H17NO2/c1-3-4-5-11(14)9-6-7-10(13-2)12(15)8-9/h6-8,13,15H,3-5H2,1-2H3 |
Clé InChI |
RESFMWRDEXLKML-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(=O)C1=CC(=C(C=C1)NC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


